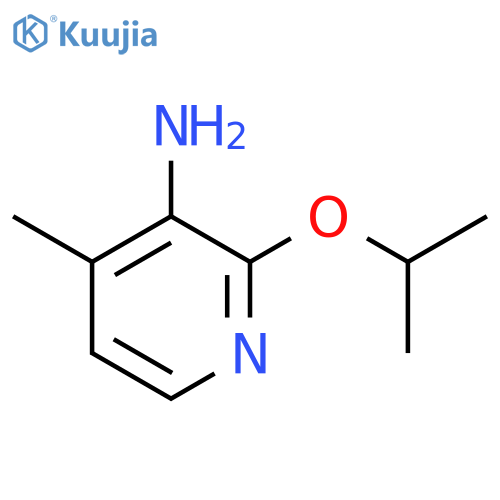Cas no 1343976-46-4 (4-methyl-2-(propan-2-yloxy)pyridin-3-amine)

1343976-46-4 structure
商品名:4-methyl-2-(propan-2-yloxy)pyridin-3-amine
4-methyl-2-(propan-2-yloxy)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-(propan-2-yloxy)pyridin-3-amine
- TQP0111
- 2-isopropoxy-4-methylpyridin-3-amine
- EN300-1295014
- 1343976-46-4
- AKOS013556904
-
- インチ: 1S/C9H14N2O/c1-6(2)12-9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3
- InChIKey: BQKWRZWXFBFRCB-UHFFFAOYSA-N
- ほほえんだ: O(C1C(=C(C)C=CN=1)N)C(C)C
計算された属性
- せいみつぶんしりょう: 166.110613074g/mol
- どういたいしつりょう: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 48.1Ų
4-methyl-2-(propan-2-yloxy)pyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1295014-250mg |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 250mg |
$381.0 | 2023-09-30 | ||
| Enamine | EN300-1295014-2500mg |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 2500mg |
$810.0 | 2023-09-30 | ||
| Enamine | EN300-1295014-500mg |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 500mg |
$397.0 | 2023-09-30 | ||
| Enamine | EN300-1295014-0.25g |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 0.25g |
$683.0 | 2023-06-06 | ||
| Enamine | EN300-1295014-5000mg |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 5000mg |
$1199.0 | 2023-09-30 | ||
| Enamine | EN300-1295014-0.1g |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 0.1g |
$653.0 | 2023-06-06 | ||
| Enamine | EN300-1295014-10.0g |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 10g |
$3191.0 | 2023-06-06 | ||
| Enamine | EN300-1295014-50mg |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 50mg |
$348.0 | 2023-09-30 | ||
| Enamine | EN300-1295014-0.5g |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 0.5g |
$713.0 | 2023-06-06 | ||
| Enamine | EN300-1295014-100mg |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine |
1343976-46-4 | 100mg |
$364.0 | 2023-09-30 |
4-methyl-2-(propan-2-yloxy)pyridin-3-amine 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1343976-46-4 (4-methyl-2-(propan-2-yloxy)pyridin-3-amine) 関連製品
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
